![molecular formula C9H8N2O2S B034799 Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate CAS No. 111042-90-1](/img/structure/B34799.png)
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Overview
Description
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound widely utilized as a building block in medicinal chemistry and organic synthesis. Its structure combines a thienopyridine core with an ester group and an amino substituent, enabling diverse reactivity in cross-coupling reactions and biological applications. This article provides a detailed comparison with structurally related compounds, focusing on synthetic methodologies, biological activities, and physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. In this method, this compound is coupled with different bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds . Another method involves microwave-assisted synthesis, which offers a rapid and efficient route to the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes such as continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitro groups yields amino derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Pharmaceutical Development
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is utilized as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential in targeting neurological disorders and various cancers.
Case Study: Cancer Treatment
Research indicates that compounds derived from this structure can inhibit the IκB kinase (IKK) complex, which plays a vital role in inflammatory and autoimmune diseases as well as cancer progression. Specific compounds have been shown to block the transcription of pro-inflammatory cytokines and are being explored for their efficacy against various cancers including breast, lung, and pancreatic cancers .
Biochemical Research
In biochemical applications, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to interact with biological systems provides insights into cellular processes and potential therapeutic targets.
Research Insights
Studies have demonstrated that derivatives of this compound can modulate enzyme activity related to inflammation and cell proliferation. This modulation is critical for understanding disease mechanisms at a molecular level .
Material Science
In material science, this compound contributes to the development of organic semiconductors. These materials are essential for advancing electronic devices and renewable energy technologies.
Application Example
The compound's unique electronic properties make it suitable for use in organic photovoltaics and light-emitting diodes (LEDs), where high efficiency and stability are required .
Agricultural Chemistry
The compound also finds applications in agricultural chemistry, particularly in formulating agrochemicals that enhance crop resilience and yield.
Impact on Food Security
Research has indicated that formulations containing this compound can improve plant stress tolerance under adverse conditions such as drought or salinity . This is crucial for addressing challenges in food security and sustainable agriculture.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard in chromatographic techniques. Its use aids in the accurate quantification of similar compounds within complex mixtures.
Standardization Benefits
Utilizing this compound as a standard enhances the reliability of analytical methods used in both research and quality control settings .
Data Table: Summary of Applications
Application Area | Key Uses | Notable Outcomes |
---|---|---|
Pharmaceutical | Intermediate for drugs targeting cancer & neurological disorders | Inhibition of IKK; potential cancer therapies |
Biochemical Research | Studying enzyme interactions & metabolic pathways | Insights into disease mechanisms |
Material Science | Developing organic semiconductors | Enhanced efficiency in electronic devices |
Agricultural Chemistry | Formulating agrochemicals | Improved crop resilience under stress conditions |
Analytical Chemistry | Standard in chromatographic techniques | Accurate quantification of similar compounds |
Mechanism of Action
The mechanism of action of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate involves its interaction with cellular targets that regulate cell growth and apoptosis. Studies have shown that it can alter the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . The presence of amino groups linked to a benzene moiety is a key element for its anti-cancer activity .
Comparison with Similar Compounds
Structural Comparison
The thienopyridine scaffold varies in substituent positions and functional groups among analogs, significantly influencing reactivity and bioactivity. Key structural analogs include:
Key Observations :
- The position of the thiophene and pyridine rings ([3,2-b] vs. [2,3-b]) alters conjugation and steric effects.
- Substituents like Br or OH modulate reactivity: Bromine facilitates cross-couplings, while hydroxyl groups may limit electrophilic substitutions .
This compound
- Method: Prepared via reaction of 3-fluoropicolinonitrile with methyl thioglycolate in DMF/KOH, yielding >90% .
- Applications : Used in Pd-catalyzed Buchwald-Hartwig couplings with bromonitrobenzenes to generate antitumor agents .
Key Observations :
- The amino derivative is synthesized in higher yields (>90%) compared to brominated analogs (65–80%) due to fewer reactive intermediates .
Antitumor Activity
Toxicity Profiles
- Methyl 3-aminothieno derivatives show selective toxicity to tumor cells (e.g., HepG2) over non-tumor PLP1 cells .
- Brominated analogs (e.g., methyl 3-bromo derivatives) exhibit lower cytotoxicity, emphasizing the amino group's role in bioactivity .
Physicochemical Properties
Property | Methyl 3-Amino[3,2-b] | Methyl 3-Bromo[3,2-b] | Ethyl 3-Amino[2,3-b] |
---|---|---|---|
Molecular Weight (g/mol) | 210.23 | 272.12 | 236.29 |
LogP (Predicted) | 1.5 | 2.8 | 1.7 |
Hydrogen Bond Donors | 2 | 0 | 2 |
Topological Polar Surface Area (Ų) | 85 | 52 | 85 |
Solubility (mg/mL) | Moderate (DMF) | Low (Dioxane) | Moderate (EtOH) |
Key Observations :
- Amino derivatives have higher polarity (TPSA >80 Ų) due to NH₂ and COOMe groups, enhancing aqueous solubility .
- Brominated analogs exhibit higher lipophilicity (LogP ~2.8), favoring membrane permeability but reducing solubility .
Biological Activity
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hepatotoxicity. This article summarizes the findings from various studies regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activity
This compound and its derivatives have been primarily studied for their anti-cancer properties, particularly against hepatocellular carcinoma (HCC) and other tumor types. The compound exhibits significant cytotoxic effects on various cancer cell lines while demonstrating a relatively low toxicity profile towards non-tumor cells.
Anti-Hepatocellular Carcinoma Activity
A pivotal study evaluated the anti-HCC activity of multiple derivatives of this compound using human HepG2 cells. The results indicated that:
- Compound 2f was the most potent derivative, with a GI50 value of 1.2 mM , outperforming the positive control ellipticine (GI50 = 2.9 mM) while showing no hepatotoxicity (PLP1 GI50 > 125 mM) .
- Treatment with compound 2f led to a cell cycle arrest in the G2/M phase, indicating a potential mechanism of action that does not primarily involve apoptosis .
The mechanism by which this compound exerts its effects involves several pathways:
- Cell Cycle Modulation : The compound alters the cell cycle distribution in HepG2 cells, decreasing the percentage of cells in the S phase and increasing those in G2/M phase .
- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) analyses have been performed to understand the interactions between these compounds and their biological targets. These studies suggest that structural modifications significantly impact both anti-HCC activity and hepatotoxicity .
Comparative Biological Activity
The following table summarizes key findings from various studies on this compound derivatives:
Compound | GI50 (HepG2) | Hepatotoxicity (PLP1) | Mechanism of Action |
---|---|---|---|
2f | 1.2 mM | >125 mM | G2/M arrest |
Ellipticine | 2.9 mM | 3.3 mM | Apoptosis |
Other Derivatives | Varies | Varies | Varies |
Cytotoxicity and Antitumor Effects
In addition to HCC, this compound derivatives have shown promise against other cancer types:
- Triple-Negative Breast Cancer (TNBC) : A study highlighted that certain derivatives significantly inhibited cell proliferation in MDA-MB-231 cells, with notable effects on cell cycle phases . These compounds demonstrated a capacity to reduce tumor size in in vivo models.
Antioxidant and Antimicrobial Properties
Research has also explored the antioxidant properties of these compounds. For instance:
- The inhibition of lipid peroxidation indicates potential antioxidant activity , which may contribute to their overall therapeutic efficacy .
- Some derivatives have exhibited antimicrobial properties, further expanding their potential applications beyond oncology .
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives:
- In Vitro Evaluation : A comprehensive study assessed thirty-two derivatives for their anti-HCC activity and hepatotoxicity using HepG2 and PLP1 cell lines. Compounds with amino-substituted benzene moieties showed promising results with strong anti-HCC activity and minimal toxicity .
- In Vivo Models : Studies involving chick chorioallantoic membrane (CAM) models demonstrated that specific derivatives could significantly reduce tumor size, suggesting effective antitumor activity in a biological context .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate and its derivatives?
The compound and its derivatives are typically synthesized via Pd-catalyzed cross-coupling reactions , such as Buchwald-Hartwig (C–N) and Suzuki (C–C) couplings. For example, methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate is prepared by reacting 6-bromothieno[3,2-b]pyridine with potassium 3-thiophenetrifluoroborate under catalytic conditions . Key steps include ligand selection (e.g., xantphos), base optimization (e.g., Cs₂CO₃), and thermal control to ensure regioselectivity.
Q. What analytical methods are critical for characterizing this compound derivatives?
Spectral and elemental analysis are essential. Techniques include:
- ¹H/¹³C NMR for structural confirmation, particularly to verify substituent positions on the thienopyridine core.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis (C, H, N, S) to confirm purity and stoichiometry.
These methods are standardized using equipment from facilities like the Herzen State Pedagogical University’s Collective Use Center .
Q. How is in vitro cytotoxicity evaluated for this compound in hepatocellular carcinoma research?
HepG2 cell lines are commonly used with assays such as:
- MTT assay to measure cell viability via mitochondrial activity.
- Cell cycle analysis (flow cytometry) to identify G0/G1, S, or G2/M phase arrest.
- Dose-response curves to calculate GI₅₀ values (concentration for 50% growth inhibition). For example, derivatives with benzothiazole substituents showed GI₅₀ values of 3.5–6.4 µM .
Advanced Research Questions
Q. How do structural modifications at the 6-position influence anticancer activity and selectivity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., nitro, halogens) enhance cytotoxicity but may increase hepatotoxicity.
- Heteroaryl substituents (e.g., benzothiazole, indole) improve binding to kinase targets, as shown by GI₅₀ values <10 µM in HepG2 cells .
- Hydrogen bond acceptors (e.g., pyrimidines) correlate with hepatotoxicity, necessitating QSAR-driven optimization .
Q. What methodologies are used to assess hepatotoxicity in derivatives of this compound?
- In vitro hepatotoxicity screening using primary hepatocytes or HepG2 cells, measuring lactate dehydrogenase (LDH) leakage and ATP depletion.
- QSAR models incorporating descriptors like nHAcc (hydrogen bond acceptors) and nPyrimidines to predict toxicity. For instance, pyrimidine-containing derivatives showed elevated hepatotoxicity due to metabolic instability .
Q. How do in vitro and in ovo models complement each other in evaluating anticancer efficacy?
- In vitro models (e.g., HepG2, MDA-MB-231) provide high-throughput screening for GI₅₀ values and mechanistic insights (e.g., apoptosis via Annexin V staining).
- In ovo chick chorioallantoic membrane (CAM) assays allow tumor graft evaluation in a vascularized, 3D environment, bridging in vitro and in vivo results. Derivatives tested in CAM models showed reduced tumor angiogenesis and growth .
Q. How can researchers resolve contradictions between anticancer activity and hepatotoxicity in derivative design?
- Dual-parameter optimization : Balance cytotoxicity (e.g., via lipophilic substituents) with reduced metabolic activation (e.g., avoiding nitro groups).
- Prodrug strategies : Introduce hydrolyzable esters or amides to minimize liver exposure.
- Computational modeling : Use molecular docking to prioritize derivatives with high target affinity (e.g., chitinase 3-like 1) and low CYP450 interactions .
Q. What diastereoselective methods are available for synthesizing structurally complex analogs?
Diastereoselective synthesis of pyrrolidine-fused derivatives involves:
- Michael addition of aryl/heteroaryl Grignard reagents to α,β-unsaturated esters.
- Chiral ligand-controlled catalysis to achieve >90% enantiomeric excess (ee) in products like methyl (2R*,3R*)-3-aryl-5-oxopyrrolidine-2-carboxylates .
Q. How do heteroaryl substituents impact apoptosis versus necrosis in cancer cells?
- Apoptosis induction : Benzothiazole-substituted derivatives activate caspase-3/7 and induce PARP cleavage in HepG2 cells.
- Necrosis correlation : Bulky hydrophobic groups (e.g., biphenyl) disrupt membrane integrity, leading to LDH release. Flow cytometry with Annexin V/PI staining distinguishes these mechanisms .
Q. What advanced techniques validate target engagement in triple-negative breast cancer models?
Properties
IUPAC Name |
methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLOZJKPAWEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549608 | |
Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111042-90-1 | |
Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111042-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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